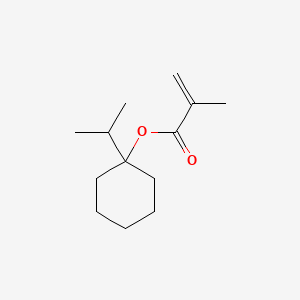

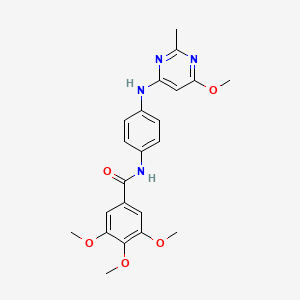

![molecular formula C20H24N4 B2974654 7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850731-61-2](/img/structure/B2974654.png)

7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of aromatic heterocyclic compound . The compound also includes a 3,5-dimethylpiperidin-1-yl group and a phenyl group .

Synthesis Analysis

The synthesis of this compound could involve several steps. One possible precursor to this compound is 3,5-dimethylpiperidine . This compound can be prepared by the hydrogenation of 3,5-dimethylpyridine . Another possible route for the synthesis could involve the use of 4-(3,5-dimethylpiperidin-1-yl)butan-1-ol .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The core structure is a pyrazolo[1,5-a]pyrimidine ring, which is a type of aromatic heterocyclic compound . Attached to this core are a 3,5-dimethylpiperidin-1-yl group and a phenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple functional groups. For instance, the 3,5-dimethylpiperidin-1-yl group could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, 3,5-dimethylpiperidine, a possible precursor to this compound, is a colorless liquid with a density of 0.853 g/mL and a boiling point of 144 °C .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives: , including the one , have shown promising results as antitumor agents. They have been found to exhibit cytotoxic activities against various cancer cell lines, such as MCF-7 and HCT-116, indicating their potential in cancer therapy . These compounds can inhibit the growth of tumor cells, making them valuable for further research into cancer treatment options.

Enzymatic Inhibitory Activity

These derivatives also play a crucial role as enzyme inhibitors. They have been reported to inhibit CDK2/cyclin A2, which is a target for selective cancer treatment . By inhibiting specific enzymes that are essential for cancer cell proliferation, these compounds could be developed into drugs that target tumor cells more effectively.

Optical Applications

The structural properties of pyrazolo[1,5-a]pyrimidine make it suitable for optical applications. It has been used to create fluorophores with tunable photophysical properties, which are essential for studying intracellular processes and developing organic materials . The electron-donating groups at position 7 on the fused ring enhance both absorption and emission behaviors, making it a strategic compound for optical applications.

Pharmacological Significance

In pharmacology, pyrazolo[1,5-a]pyrimidine derivatives are considered promising pharmacophores. They have potential applications in the treatment of not only cancer but also inflammatory and viral diseases . Their ability to modulate biological pathways makes them a focus of drug discovery and development.

Molecular Biology Research

These compounds have been utilized in molecular biology for their fluorescent properties. They serve as tools for bioimaging and studying bio-macromolecular interactions . Their fluorescence can be used to visualize and track biological processes, aiding in the understanding of cellular mechanisms.

Biochemical Research

In the field of biochemistry, pyrazolo[1,5-a]pyrimidine derivatives are used due to their solubility in green solvents and their potential as chelating agents for ions . These properties are beneficial for the development of biochemical assays and the study of biochemical interactions.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential pharmacological effects. For instance, detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-14-9-15(2)13-23(12-14)19-10-16(3)22-20-18(11-21-24(19)20)17-7-5-4-6-8-17/h4-8,10-11,14-15H,9,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFPPSDRQAHGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

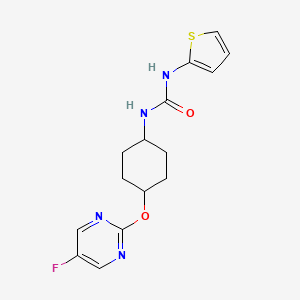

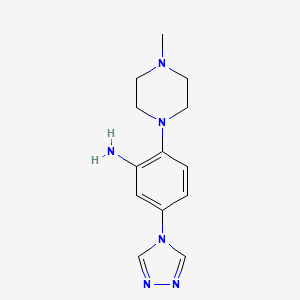

![2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2974573.png)

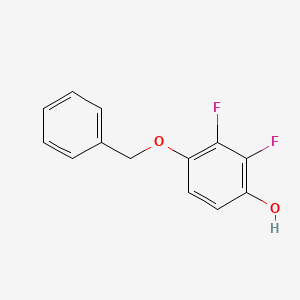

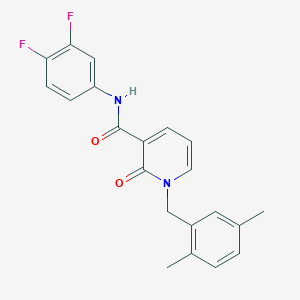

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2974579.png)

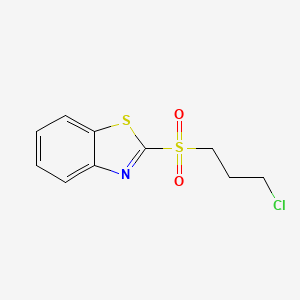

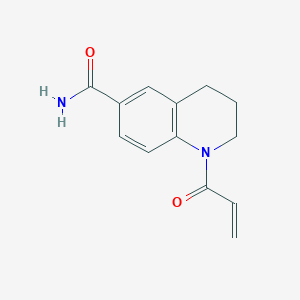

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2974586.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide](/img/structure/B2974589.png)

![(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2974593.png)